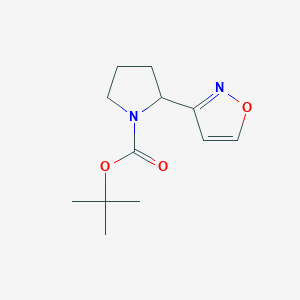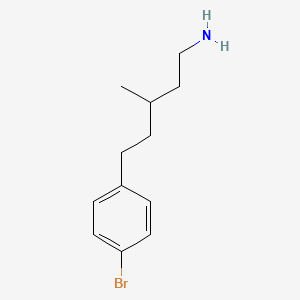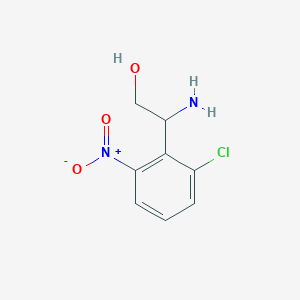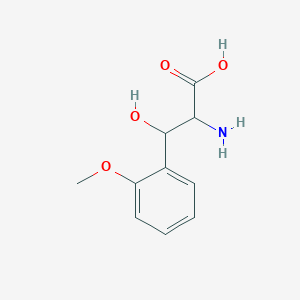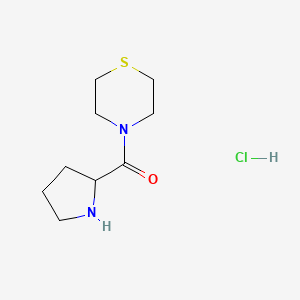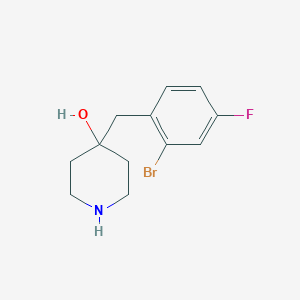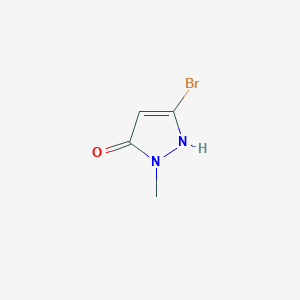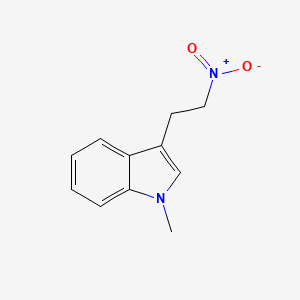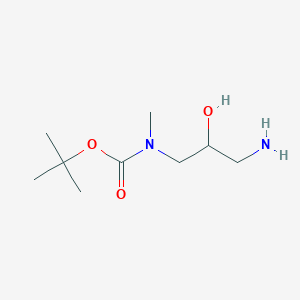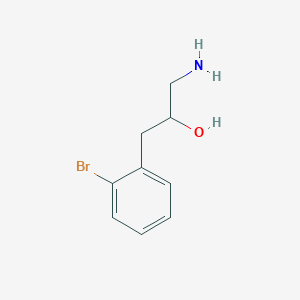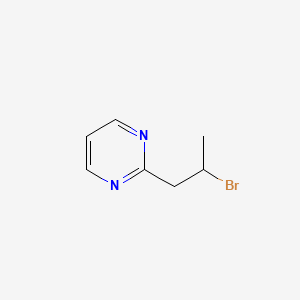
2-(2-Bromopropyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring The compound this compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)pyrimidine typically involves the bromination of a suitable precursor. One common method is the reaction of 2-propylpyrimidine with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the propyl group, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in a highly pure form.
化学反应分析
Types of Reactions
2-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides.
Reduction: Reduction of this compound can yield the corresponding propylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium dithiocarbamate, and potassium thiolacetate are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine oxides.
Reduction: Propylpyrimidine.
科学研究应用
2-(2-Bromopropyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Bromopropyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(2-Bromoethyl)pyrimidine
- 2-(2-Bromobutyl)pyrimidine
- 2-(2-Chloropropyl)pyrimidine
Comparison
2-(2-Bromopropyl)pyrimidine is unique due to the presence of the bromine atom on the propyl group, which can influence its reactivity and biological activity. Compared to 2-(2-Bromoethyl)pyrimidine, the additional carbon in the propyl group can affect the compound’s lipophilicity and membrane permeability. The presence of bromine, as opposed to chlorine in 2-(2-Chloropropyl)pyrimidine, can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
2-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3 |
InChI 键 |
ABAOHSXDOCCQRX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC=CC=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



